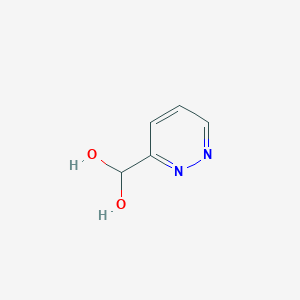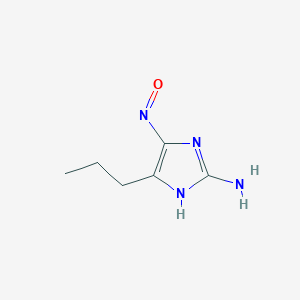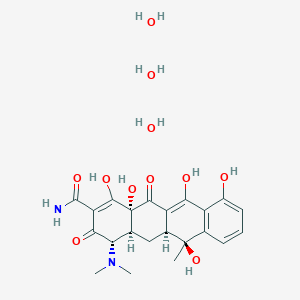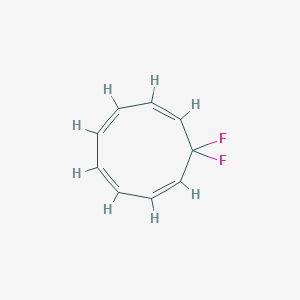
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is a fluorinated derivative of cyclononatetraene, characterized by the presence of two fluorine atoms at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene typically involves the fluorination of cyclononatetraene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Fluorination with Selectfluor
Reactants: Cyclononatetraene, Selectfluor
Solvent: Acetonitrile
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Yield: Moderate to high, depending on reaction optimization
-
Fluorination with NFSI
Reactants: Cyclononatetraene, NFSI
Solvent: Dichloromethane
Conditions: Room temperature, inert atmosphere
Yield: Moderate to high
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, osmium tetroxide
Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
Products: Diketones, carboxylic acids
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, room temperature
Products: Alkanes, alcohols
-
Substitution
Reagents: Halogens, nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile and solvent
Products: Substituted cyclononatetraenes
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: Bromine in dichloromethane at room temperature
Scientific Research Applications
Chemistry
In chemistry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts.
Biology
While direct biological applications are limited, derivatives of this compound are being explored for their potential use in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine
In medicine, research is ongoing to explore the potential of fluorinated cyclononatetraenes as therapeutic agents. Their ability to interact with biological targets in unique ways could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound, leading to the formation of specific products. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclononatetraene: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
(1E,3Z,5E,7Z)-9,9-Dichloro-1,3,5,7-Cyclononatetraene: A chlorinated analogue with different electronic and steric properties.
(1E,3Z,5E,7Z)-9,9-Dibromo-1,3,5,7-Cyclononatetraene: A brominated analogue with distinct reactivity patterns.
Uniqueness
(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms are highly electronegative, leading to changes in the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F2 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1Z,3Z,5Z,7Z)-9,9-difluorocyclonona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-5-3-1-2-4-6-8-9/h1-8H/b3-1-,4-2-,7-5-,8-6- |
InChI Key |
HVOAMHGWIUUJEV-KZPCVFJPSA-N |
Isomeric SMILES |
C\1=C\C=C/C(/C=C\C=C1)(F)F |
Canonical SMILES |
C1=CC=CC(C=CC=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


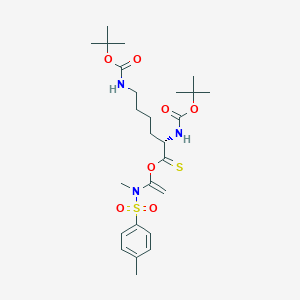
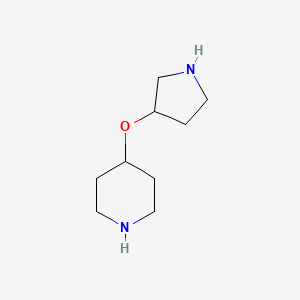
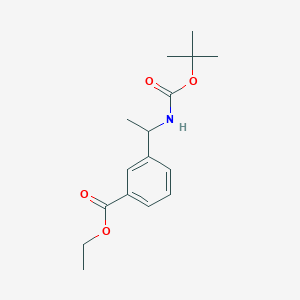
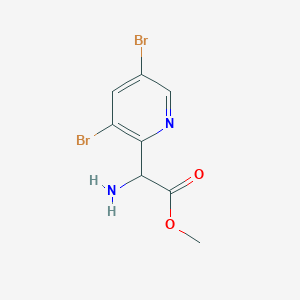
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
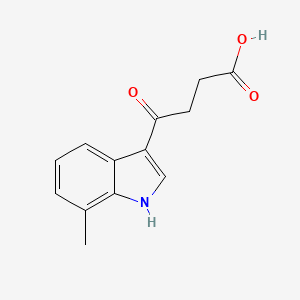
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
